Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
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Overview
Description
“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde . The structures of the compounds are determined through the analysis of infrared (IR), proton and carbon-13 nuclear magnetic resonance (1H/13C NMR), and ultraviolet (UV) spectral data .Molecular Structure Analysis
The molecular structure of “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is confirmed through various analytical and spectroscopic methods, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives, including “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate”, have been reported to act as inhibitors of lipoxygenase, impacting inflammation and psoriasis . They also exhibit a diverse range of pharmacological activities, showcasing their potential as agents with various therapeutic properties .Physical And Chemical Properties Analysis
“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is insoluble in water . Its density is 1.204 g/mL at 25 °C, and it has a boiling point of 284℃ .Scientific Research Applications
Synthesis and Structural Analysis
Biomimetic Oxidative Routes : Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate has been utilized in the biomimetic oxidative synthesis of complex heterocycles like benzothiazole natural products. This synthesis approach mimics natural biochemical processes, enabling the creation of compounds like violatinctamine and erythrazole A (Blunt et al., 2015).
Crystal and Molecular Structures : The study of crystal and molecular structures of derivatives like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which are related to methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, has been conducted. This contributes to understanding the solid-state properties and potential applications of such molecules (Richter et al., 2023).
Medicinal Chemistry and Antimicrobial Properties
Antifilarial Activities : Benzothiazoles, including derivatives of methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, have shown efficacy against larvae and preadult worms in parasitic species. This opens avenues for new antiparasitic drug developments (Zahner et al., 1990).
Antimicrobial and Antitumor Applications : Novel synthesis techniques using methyl 6-methoxy-1,3-benzothiazole-2-carboxylate derivatives have led to the creation of compounds with significant antimicrobial and antitumor activities. This showcases the potential of such compounds in developing new therapeutic agents (Badne et al., 2011).
Chemical Synthesis and Reactions
Reactivity and Synthesis : The reactivity of methyl 6-methoxy-1,3-benzothiazole-2-carboxylate and its derivatives in various chemical reactions, like the formation of heterocyclic diazo compounds, opens up possibilities in synthetic organic chemistry (Shaburov et al., 1974).
Solid Phase Synthesis : Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate derivatives have been used in the solid phase synthesis of benzothiazoles and thiophene derivatives, demonstrating their utility in modern synthetic methodologies (Huang & Tang, 2003).
Advanced Materials and Catalysis
- Green Synthesis Approach : The compound and its derivatives have been used in environmentally friendly synthesis methods, such as water-based multicomponent reactions, showcasing its role in sustainable chemistry (Djahaniani et al., 2015).
Mechanism of Action
Mode of Action
For instance, 6-Methoxy-2-methylbenzothiazole has been used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .
Biochemical Pathways
Related compounds have been found to inhibit enzymes involved in the metabolism of xenobiotics in the liver, such as aryl hydrocarbon hydroxylase and aminopyrine n-demethylase .
Result of Action
Related compounds have been found to inhibit certain enzymes, potentially affecting the metabolism of other compounds in the body .
Safety and Hazards
properties
IUPAC Name |
methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRRYQDHCORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350636 |
Source
|
Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
CAS RN |
884-22-0 |
Source
|
Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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